molecular formula C9H9ClO4 B105269 2-Chloro-3,4-dimethoxybenzoic acid CAS No. 52009-53-7

2-Chloro-3,4-dimethoxybenzoic acid

Cat. No. B105269
CAS RN: 52009-53-7
M. Wt: 216.62 g/mol
InChI Key: YSEIYOHXERRMNN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various methods such as methylation, chlorination, and crystal engineering approaches. For instance, 2,4-Dimethoxybenzoyl chloride is synthesized by methylation of 2,4-dihydroxybenzoic acid followed by chlorination . Similarly, 2-Chloro-4-nitrobenzoic acid is used to synthesize molecular salts with pyridyl and benzoic acid derivatives . These methods indicate that the synthesis of 2-Chloro-3,4-dimethoxybenzoic acid would likely involve similar steps of functional group transformations and could be achieved through tailored synthetic routes.

Molecular Structure Analysis

The molecular structure of related compounds is determined using techniques such as X-ray diffraction, NMR, and FT-IR . For example, the crystal structure of 2-chloro-4-nitrobenzoic acid co-crystals is characterized by hydrogen bonding and ribbon architecture . The molecular structure of 2-Chloro-3,4-dimethoxybenzoic acid would also be expected to show characteristic features such as hydrogen bonding and specific conformations influenced by the substituents on the benzene ring.

Chemical Reactions Analysis

The chemical reactivity of chloro- and dimethoxy-substituted benzoic acids is influenced by the presence of electron-withdrawing and electron-donating groups. For example, the presence of a nitro group in 2-chloro-4-nitrobenzoic acid can lead to specific reactivity patterns such as the formation of molecular salts . The dimethoxy groups in related compounds can also affect reactivity, as seen in the synthesis of 2,4-Dimethoxybenzoyl chloride . These insights suggest that 2-Chloro-3,4-dimethoxybenzoic acid would participate in reactions typical of benzoic acids, with the substituents modulating its reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of chloro- and dimethoxy-substituted benzoic acids include melting points, thermal stability, and the formation of dimers or polymorphs in the solid state . For instance, the co-crystal of 2-chloro-4-nitrobenzoic acid with nicotinamide shows a higher melting point than the pure components, indicating greater thermal stability . The properties of 2-Chloro-3,4-dimethoxybenzoic acid would likely be influenced by its molecular structure, with the potential for forming stable crystal structures and exhibiting specific melting points and solubility characteristics.

Scientific Research Applications

Synthesis and Chemical Processes

2-Chloro-3,4-dimethoxybenzoic acid plays a significant role in various synthesis and chemical processes. Bjørsvik and Norman (1999) reported on its use in the synthesis of veratric acid, highlighting how process variables influence the yield and the formation of side products like 2-chloro-4,5-dimethoxybenzoic acid in the haloform reaction (Bjørsvik & Norman, 1999). Almeida, Boman, and Lundstedt (2002) described the synthesis of N-(2-chloro-3,4-dimethoxybenzylideneamino)guanidinium acetate, involving the decarboxylation of 2-chloro-3,4-dimethoxybenzoic acid, as part of a four-step procedure (Almeida, Boman, & Lundstedt, 2002).

Crystallography and Physical Chemistry

Research has also been focused on the crystallographic properties and solubility of compounds related to 2-chloro-3,4-dimethoxybenzoic acid. Pinkus, Kautz, and Ahobila-Vajjula (2002) explored the crystal structure of 3,4-dimethoxybenzoic acid (Pinkus, Kautz, & Ahobila-Vajjula, 2002). Hart et al. (2015) conducted a study on the solubility of related compounds, including 3,4-dimethoxybenzoic acid, in various solvents (Hart et al., 2015).

Environmental Chemistry

Dallin, Wan, Krogh, Gill, and Moore (2009) investigated the aqueous photochemistry of compounds like syringic acid, related to 2-chloro-3,4-dimethoxybenzoic acid, to understand novel pH-dependent photosubstitution pathways (Dallin, Wan, Krogh, Gill, & Moore, 2009).

Material Science and Molecular Interactions

In the field of material science and molecular interactions, studies have been conducted to understand the behavior of compounds structurally similar to 2-chloro-3,4-dimethoxybenzoic acid. Oruganti, Nechipadappu, Khade, and Trivedi (2017) explored the solid-state versatility of molecular salts/cocrystals of 2-chloro-4-nitrobenzoic acid (Oruganti, Nechipadappu, Khade, & Trivedi, 2017). Liu et al. (2020) developed Abraham model correlations for solute transfer into solvents, considering compounds like 3,4-dimethoxybenzoic acid (Liu et al., 2020).

Antimicrobial and Herbicidal Research

Finally, in the realm of biochemistry and agriculture, Lattanzio, Venere, Linsalata, Lima, Ippolito, and Salerno (1996) investigated the antifungal activity of 2,5-dimethoxybenzoic acid, a compound related to 2-chloro-3,4-dimethoxybenzoic acid, on strawberry fruits (Lattanzio et al., 1996).

Safety And Hazards

The safety data sheet (SDS) for 2-Chloro-3,4-dimethoxybenzoic acid indicates that it has a GHS07 warning symbol . The hazard statement is H319, which means it causes serious eye irritation . Precautionary measures include P305 + P351 + P338, which involve rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

2-chloro-3,4-dimethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO4/c1-13-6-4-3-5(9(11)12)7(10)8(6)14-2/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSEIYOHXERRMNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)O)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00379309
Record name 2-Chloro-3,4-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3,4-dimethoxybenzoic acid

CAS RN

52009-53-7
Record name 2-Chloro-3,4-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-3,4-dimethoxybenzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
M Almeida, A Boman… - Journal of Labelled …, 2002 - Wiley Online Library
14 C‐Labelled N‐(2‐chloro‐3,4‐dimethoxybenzylideneamino)guanidinium acetate has been synthesized as a part of a four‐step procedure which involved decarboxylation of 2‐chloro‐…
HR Bjørsvik, K Norman - Organic Process Research & …, 1999 - ACS Publications
An optimisation study based upon experimental data obtained from multivariate statistical experimental design and modelling for the haloform reaction used for synthesis of 3,4-…
Number of citations: 26 pubs.acs.org
NTT Chau, TH Nguyen, AS Castanet, KPP Nguyen… - Tetrahedron, 2008 - Elsevier
LTMP (5equiv) metalates randomly veratric acid (1). Under external quench conditions, the thermodynamically more stable lithium 2-lithio-3,4-dimethoxybenzoate (2) reacts with a …
Number of citations: 19 www.sciencedirect.com
ED Hornbaker, A Burger - Journal of the American Chemical …, 1955 - ACS Publications
As part of a program designed to investigate the pharmacological effects of nuclear substitution in epinephrine precursors, the study of certain nuclear substituted derivatives of 3, 4-…
Number of citations: 15 pubs.acs.org
R Thakare, S Chopra, A Dasgupta - Drugs of the Future, 2017 - access.portico.org
Cefiderocol (S-649266) is a novel siderophore cephalosporin developed by Shionogi & Co. for the treatment of serious infections due to drug-susceptible and drug-resistant …
Number of citations: 1 access.portico.org
Q Ma, L Zhu, S Feng, R Xu, D Kong, X Deng… - Postharvest Biology and …, 2015 - Elsevier
Searching for an effective and safer alternative to the citrus fruit preservative 2,4-dichlorophenoxyacetic acid (2,4-d) is an issue of common concern in citrus-producing countries. In this …
Number of citations: 7 www.sciencedirect.com
P Loupias, P Laumaillé, S Morandat… - European Journal of …, 2023 - Elsevier
Antibacterial resistance is a healthcare burden. Among Gram-negative bacteria, Pseudomonas aeruginosa belongs to the first list of antibiotic-resistant “priority pathogens” described by …
Number of citations: 2 www.sciencedirect.com
ZX Niu, YT Wang, SN Zhang, Y Li, XB Chen… - European Journal of …, 2023 - Elsevier
The development of heterocyclic derivatives has progressed considerably over the past few decades, and many new agents of synthetic and natural origin have been produced. Among …
Number of citations: 17 www.sciencedirect.com
T Aoki, H Yoshizawa, K Yamawaki, K Yokoo… - European journal of …, 2018 - Elsevier
The structure-activity relationship (SAR) for a novel series of catechol conjugated siderophore cephalosporins is described with their in vitro activities against multi-drug resistant Gram-…
Number of citations: 110 www.sciencedirect.com
FE Maddah - 2016 - core.ac.uk
My sincere thanks goes out to the technical support staff of the Institute for Pharmaceutical Biology, University of Bonn, including Ekaterina Eguereva for introducing me to fungi and for …
Number of citations: 3 core.ac.uk

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